An In-Depth Technical Guide to Methyl (2E)-2-Pyrrolidin-2-ylidenehydrazinecarboxylate: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to Methyl (2E)-2-Pyrrolidin-2-ylidenehydrazinecarboxylate: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with contemporary synthetic methodologies and potential therapeutic applications, this document serves as an authoritative resource for understanding and utilizing this promising molecular scaffold.
Introduction: The Scientific Merit of the Pyrrolidine-Hydrazinecarboxylate Moiety
The pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, valued for its conformational flexibility and its role as a versatile pharmacophore.[1][2] When coupled with a hydrazinecarboxylate group, the resulting molecule, methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate, presents a unique electronic and structural profile. This combination of a cyclic imine and a carbazate offers multiple points for molecular interaction, making it a compelling candidate for investigation in medicinal chemistry. The exploration of such hybrid molecules is a burgeoning field, with the potential to yield novel therapeutic agents with diverse biological activities.[3][4]
The core structure of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate is characterized by a five-membered pyrrolidine ring, with an exocyclic carbon-nitrogen double bond at the 2-position. This imine is conjugated with a hydrazinecarboxylate moiety, with the methyl ester group offering a site for potential modification. The "(2E)" designation specifies the stereochemistry about the carbon-nitrogen double bond, indicating that the lone pair of the nitrogen and the pyrrolidine ring are on opposite sides.
Section 1: Synthesis of Methyl (2E)-2-Pyrrolidin-2-ylidenehydrazinecarboxylate
The synthesis of the target molecule, while not extensively documented for this specific compound, can be logically approached through the condensation of a suitable pyrrolidine precursor with methyl hydrazinecarboxylate. The key is the formation of the C=N double bond, characteristic of an imine or hydrazone.
Proposed Synthetic Pathway
A robust and scalable synthetic route is paramount for the successful application of this compound in research and development. The proposed pathway involves a two-step process starting from readily available 2-pyrrolidinone.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol
Step 1: Synthesis of 2,2-Diethoxypyrrolidine (Lactim Ether)
-
Rationale: 2-Pyrrolidinone is first converted to its corresponding lactim ether, 2,2-diethoxypyrrolidine. This transformation increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by the hydrazine derivative in the subsequent step. Meerwein's salt (triethyloxonium tetrafluoroborate) is a powerful ethylating agent suitable for this purpose.
-
Procedure:
-
To a stirred solution of 2-pyrrolidinone (1.0 eq.) in anhydrous dichloromethane (DCM), add triethyloxonium tetrafluoroborate (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-diethoxypyrrolidine, which can be used in the next step without further purification.
-
Step 2: Condensation with Methyl Hydrazinecarboxylate
-
Rationale: The lactim ether is reacted with methyl hydrazinecarboxylate in the presence of an acid catalyst. The hydrazine nitrogen acts as a nucleophile, attacking the C2 carbon of the pyrrolidine ring, followed by the elimination of two equivalents of ethanol to form the desired C=N double bond. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), facilitates the elimination process.
-
Procedure:
-
Dissolve the crude 2,2-diethoxypyrrolidine (1.0 eq.) and methyl hydrazinecarboxylate (1.05 eq.) in a suitable solvent such as toluene or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus if toluene is the solvent, to remove the ethanol byproduct and drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate.
-
Section 2: Structural Elucidation and Characterization
The unambiguous identification of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate is achieved through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.3 (t, 2H, N-CH₂-), ~2.5 (t, 2H, -CH₂-C=N), ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-), ~8.0-9.0 (br s, 1H, -NH-) |
| ¹³C NMR | δ (ppm): ~165 (-C=O), ~160 (-C=N), ~52 (-OCH₃), ~45 (N-CH₂-), ~30 (-CH₂-C=N), ~20 (-CH₂-CH₂-CH₂-) |
| IR (Infrared) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1640 (C=N stretch, imine), ~1250 (C-O stretch, ester)[5][6] |
| MS (Mass Spec.) | m/z: Calculated for C₇H₁₃N₃O₂: 171.10. Expected [M+H]⁺: 172.11. |
Spectroscopic Analysis Workflow
Caption: Workflow for the structural confirmation of the synthesized compound.
Section 3: Potential Applications in Drug Development
The unique structural features of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate suggest its potential as a scaffold in the development of novel therapeutic agents. Both the pyrrolidine and hydrazine moieties are prevalent in a wide range of biologically active compounds.[3][7]
Rationale for Therapeutic Potential
-
Antimicrobial Activity: Hydrazone derivatives are known to exhibit significant antibacterial and antifungal properties.[8][9] The presence of the azomethine group (-N=C-) in the target molecule is a key feature often associated with antimicrobial efficacy.
-
Anticancer Activity: Numerous pyrrolidine and pyrazoline (a related heterocyclic structure formed from hydrazines) derivatives have demonstrated potent anticancer activities.[4][10][11] These compounds can interfere with various cellular processes in cancer cells, including cell cycle progression and signal transduction pathways.
-
Enzyme Inhibition: The scaffold of the target molecule could be tailored to inhibit specific enzymes. For instance, derivatives of pyrrolidine are known to act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes.
Future Directions and Drug Design
The core structure of methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate can be systematically modified to optimize its biological activity.
Caption: A logical workflow for future drug design and optimization.
By exploring substitutions at various positions, researchers can fine-tune the molecule's properties, such as its binding affinity to a biological target, its solubility, and its metabolic stability. This systematic approach, guided by structure-activity relationship (SAR) studies, is fundamental to modern drug discovery.
Conclusion
Methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications in drug development. The methodologies and insights presented herein are intended to empower researchers to further investigate this and related compounds, with the ultimate goal of advancing the discovery of novel and effective therapeutic agents. The convergence of the well-established biological relevance of the pyrrolidine and hydrazinecarboxylate moieties within this single, accessible scaffold makes it a compelling target for future research endeavors.
References
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Syntheses. CONVERSION OF KETONES TO NITRILES: CYCLOHEXANECARBONITRILE. [Link]
-
IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
MDPI. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]
-
ChemRxiv. (2024, June 26). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
- Google Patents. (2013, June 5).
-
SpringerLink. (2022, May 19). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubChem. Methyl carbazate. [Link]
-
Organic Chemistry Portal. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. [Link]
-
Royal Society of Chemistry. (2023, May 31). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. [Link]
-
ResearchGate. (2016, January). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff–Kishner Reaction. [Link]
-
AKJournals. Thermal and spectral properties of some anhydrous and hydrated rare earth hydrazinecarboxylates. [Link]
-
National Center for Biotechnology Information. (2022, October 19). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]
-
National Center for Biotechnology Information. (2021, July 14). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. [Link]
-
ResearchGate. (2007, January). Methyl-2-arylidene hydrazinecarbodithioates: Synthesis and biological activity. [Link]
-
ResearchGate. Design of the hybrid molecules. [Link]
-
National Center for Biotechnology Information. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]
-
National Center for Biotechnology Information. (2014, May 14). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. [Link]
-
National Center for Biotechnology Information. (2011, January-March). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. [Link]
-
ResearchGate. (2004, January). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]
-
Beilstein Journal of Organic Chemistry. (2021, January 29). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. [Link]
-
Science Publishing Group. (2015, December 21). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. [Link]
-
MDPI. (2022, September 1). Understanding 2D-IR Spectra of Hydrogenases:A Descriptive and Predictive Computational Study. [Link]
-
MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. [Link]
-
ResearchGate. (2025, August 9). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. [Link]
-
ResearchGate. (2017, June 27). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
MDPI. (2019, January 30). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]
-
The Royal Society of Chemistry. Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (s, CH3, 3H). [Link]
-
National Center for Biotechnology Information. (2022, January 7). Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. [Link]
-
ResearchGate. (2010, May 14). Methyl 3-(4-methylbenzylidene)carbazate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
